N-[4-(Trifluoromethyl)phenyl]glycine
Overview
Description
N-[4-(Trifluoromethyl)phenyl]glycine, also known as this compound, is a useful research compound. Its molecular formula is C9H8F3NO2 and its molecular weight is 219.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Inhibitors of GlyT1
N-[4-(Trifluoromethyl)phenyl]glycine and its derivatives have been studied as inhibitors of the glycine transporter GlyT1. This is relevant in the context of schizophrenia treatment, as GlyT1 inhibitors facilitate in vivo NMDAR function and demonstrate antipsychotic-like effects in animal models. The mode of interaction of these compounds with GlyT1 has been analyzed, revealing both irreversible and reversible inhibition modes, which may significantly affect the efficacy and tolerability of these drugs (Mezler et al., 2008).
Glycine Derivatives in Cancer Therapy
This compound has been implicated in the development of novel cancer therapeutics. Specifically, its derivatives have shown potential in anti-angiogenic applications, which are crucial for inhibiting tumor metastasis that relies on new blood vessel formation. These compounds interact with specific mitochondrial membrane proteins, influencing their therapeutic efficacy (Elliott et al., 2012).
Mannich Reaction of Glycine Derivatives
In the field of organic chemistry, this compound derivatives have been used in the Mannich reaction. This process, involving glycine derivatives with imines, has been fine-tuned for high diastereo- and enantioselectivities, demonstrating the compound's versatility in synthesizing complex organic structures (Yan et al., 2008).
GlyT1 Inhibitor Development
Another significant application is in the development of GlyT1 inhibitors, where this compound-based compounds have been identified as potent and orally available inhibitors. These studies contribute to the understanding of the pharmacokinetics and pharmacodynamics of such inhibitors, which are crucial in neurological and psychiatric disorders (Yamamoto et al., 2016).
Anticonvulsant Properties
Research has also explored the anticonvulsant properties of this compound esters and amides. These compounds, particularly N-(benzyloxycarbonyl)glycine benzylamide, have shown significant potency in various seizure models, indicating their potential as new anticonvulsant agents (Geurts et al., 1998).
Amino Acid Incorporation into Peptide Photoaffinity Reagents
This compound has been utilized in the preparation of 3-[p-[3-(Trifluoromethyl)-3H-diazirin-3-yl]phenyl]alanine, which serves as a building block for peptide photoaffinity reagents. This indicates its utility in biochemistry and molecular biology for studying protein interactions and functions (Shih & Bayley, 1985).
Properties
IUPAC Name |
2-[4-(trifluoromethyl)anilino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c10-9(11,12)6-1-3-7(4-2-6)13-5-8(14)15/h1-4,13H,5H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQTSZOJDWDRDFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40623878 | |
Record name | N-[4-(Trifluoromethyl)phenyl]glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40623878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77311-21-8 | |
Record name | N-[4-(Trifluoromethyl)phenyl]glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40623878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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